Bis-PEG2-t-butyl ester
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Overview
Description
Bis-PEG2-t-butyl ester is a symmetrical, bifunctional polyethylene glycolylation reagent featuring two t-butyl ester-protected carboxylic acid groups, separated by a polyethylene glycol diol linker. This compound is known for its hydrophilic polyethylene glycol spacer, which imparts water solubility and biocompatibility to the conjugated biomolecules. The t-butyl ester groups provide a stable, easily cleavable moiety for subsequent deprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of t-butyl esters typically involves the esterification of carboxylic acids with t-butanol. A common method employs anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions, yielding t-butyl esters in good yields .
Industrial Production Methods: In industrial settings, the synthesis of Bis-PEG2-t-butyl ester involves the reaction of polyethylene glycol diol with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane, followed by purification through column chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Bis-PEG2-t-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The t-butyl ester groups can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acids.
Substitution: The ester groups can participate in nucleophilic substitution reactions with amines, alcohols, and other nucleophiles.
Common Reagents and Conditions:
Substitution: Reagents such as amines, alcohols, and thiols can react with the ester groups under basic or neutral conditions.
Major Products:
Hydrolysis: Carboxylic acids.
Substitution: Amides, esters, and thioesters.
Scientific Research Applications
Bis-PEG2-t-butyl ester plays a crucial role in the polyethylene glycolylation of biomolecules, such as proteins and peptides. This process enhances their pharmacokinetic properties, including increased solubility, stability, and circulation half-life, while reducing immunogenicity . The compound is also used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are valuable in targeted protein degradation research. Additionally, it finds applications in drug delivery systems, surface modification, and the development of antibody-drug conjugates .
Mechanism of Action
The mechanism of action of Bis-PEG2-t-butyl ester involves the polyethylene glycolylation of biomolecules. The polyethylene glycol spacer provides steric hindrance, reducing the recognition and degradation by proteolytic enzymes and the immune system . This results in enhanced stability and prolonged circulation time of the conjugated biomolecules .
Comparison with Similar Compounds
NH-bis(PEG2-t-butyl ester): This compound contains an amino group with two t-butyl esters and is used for similar applications in polyethylene glycolylation and bioconjugation.
Polyethylene glycol (PEG) derivatives: These compounds share the polyethylene glycol backbone and are used for various biomedical applications.
Uniqueness: Bis-PEG2-t-butyl ester is unique due to its symmetrical structure and bifunctional nature, which allows for efficient polyethylene glycolylation of biomolecules. The t-butyl ester groups provide a stable and easily cleavable protecting group, making it highly suitable for pharmaceutical and biomedical applications .
Properties
IUPAC Name |
tert-butyl 3-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O6/c1-15(2,3)21-13(17)7-9-19-11-12-20-10-8-14(18)22-16(4,5)6/h7-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKAASHAFVQEJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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